5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
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Overview
Description
“5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” is a complex organic compound that features a combination of benzoyl, piperazine, oxazole, and carbonitrile groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Starting with 3-chlorobenzoyl chloride and piperazine, the reaction is carried out in the presence of a base such as triethylamine.
Oxazole ring formation: The intermediate is then reacted with 3-methoxyphenylacetic acid under cyclization conditions to form the oxazole ring.
Introduction of the carbonitrile group: Finally, the compound is treated with a suitable nitrile source, such as cyanogen bromide, to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The chlorobenzoyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines.
Substitution: Products may include substituted benzoyl derivatives.
Scientific Research Applications
The compound “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” could have several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
Uniqueness
The presence of the 3-methoxyphenyl group in “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile” may confer unique biological properties compared to its analogs, potentially affecting its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-18-7-3-4-15(13-18)20-25-19(14-24)22(30-20)27-10-8-26(9-11-27)21(28)16-5-2-6-17(23)12-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHXGYUICQXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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